2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate
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Overview
Description
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate is a complex organic compound that features a piperazine moiety, a biphenyl structure, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps involve:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU.
Deprotection: Removal of protecting groups using reagents such as PhSH.
Intramolecular Cyclization: Formation of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve solid-phase synthesis or parallel synthesis techniques to enhance yield and purity. Photocatalytic synthesis methods are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1’-biphenyl]-4-yl benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The biphenyl structure may contribute to the compound’s ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-3-(4-methylpiperazine-1-carbonyl)phenylboronic acid: Shares the piperazine and difluorophenyl moieties but differs in the presence of a boronic acid group.
4-Methylpiperazine-1-carbonylphenyl derivatives: Similar in structure but may lack the difluoro and biphenyl components.
Properties
1095208-64-2 | |
Molecular Formula |
C25H22F2N2O3 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
[4-(2,4-difluorophenyl)-2-(4-methylpiperazine-1-carbonyl)phenyl] benzoate |
InChI |
InChI=1S/C25H22F2N2O3/c1-28-11-13-29(14-12-28)24(30)21-15-18(20-9-8-19(26)16-22(20)27)7-10-23(21)32-25(31)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
InChI Key |
KDAMRQYVAHQTIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)C3=C(C=C(C=C3)F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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